molecular formula C22H27F3N4O2 B14185098 N-[4-(Trifluoromethyl)phenyl]glycyl-N-(4-methylphenyl)-L-lysinamide CAS No. 918436-26-7

N-[4-(Trifluoromethyl)phenyl]glycyl-N-(4-methylphenyl)-L-lysinamide

Cat. No.: B14185098
CAS No.: 918436-26-7
M. Wt: 436.5 g/mol
InChI Key: GRDFUJGGTKEYJL-IBGZPJMESA-N
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Description

N-[4-(Trifluoromethyl)phenyl]glycyl-N-(4-methylphenyl)-L-lysinamide is a compound with the molecular formula C22H27F3N4O2. This compound is notable for its unique structure, which includes both trifluoromethyl and methylphenyl groups. It is used in various scientific research applications due to its distinctive chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(Trifluoromethyl)phenyl]glycyl-N-(4-methylphenyl)-L-lysinamide typically involves the coupling of N-[4-(trifluoromethyl)phenyl]glycine with N-(4-methylphenyl)-L-lysine. This process can be carried out using standard peptide coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) in the presence of a base like DIPEA (N,N-diisopropylethylamine).

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale peptide synthesis techniques. These methods often utilize automated peptide synthesizers to ensure high yield and purity. The reaction conditions are optimized to minimize side reactions and maximize the efficiency of the coupling process.

Chemical Reactions Analysis

Types of Reactions

N-[4-(Trifluoromethyl)phenyl]glycyl-N-(4-methylphenyl)-L-lysinamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted derivatives with new functional groups.

Scientific Research Applications

N-[4-(Trifluoromethyl)phenyl]glycyl-N-(4-methylphenyl)-L-lysinamide is used in various fields of scientific research:

    Chemistry: As a building block in the synthesis of more complex molecules.

    Biology: In studies involving protein interactions and enzyme inhibition.

    Industry: Used in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-[4-(Trifluoromethyl)phenyl]glycyl-N-(4-methylphenyl)-L-lysinamide involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s ability to interact with hydrophobic pockets in proteins, potentially inhibiting enzyme activity or altering protein function. The lysinamide moiety may facilitate binding to specific receptors or enzymes, modulating their activity.

Comparison with Similar Compounds

Similar Compounds

  • N-[4-Cyano-3-(trifluoromethyl)phenyl]methacrylamide
  • N,N′-Bis[3,5-bis(trifluoromethyl)phenyl]thiourea

Uniqueness

N-[4-(Trifluoromethyl)phenyl]glycyl-N-(4-methylphenyl)-L-lysinamide is unique due to its combination of trifluoromethyl and methylphenyl groups, which confer distinct chemical properties. This combination is not commonly found in other similar compounds, making it a valuable molecule for specific research applications.

Properties

CAS No.

918436-26-7

Molecular Formula

C22H27F3N4O2

Molecular Weight

436.5 g/mol

IUPAC Name

(2S)-6-amino-N-(4-methylphenyl)-2-[[2-[4-(trifluoromethyl)anilino]acetyl]amino]hexanamide

InChI

InChI=1S/C22H27F3N4O2/c1-15-5-9-18(10-6-15)28-21(31)19(4-2-3-13-26)29-20(30)14-27-17-11-7-16(8-12-17)22(23,24)25/h5-12,19,27H,2-4,13-14,26H2,1H3,(H,28,31)(H,29,30)/t19-/m0/s1

InChI Key

GRDFUJGGTKEYJL-IBGZPJMESA-N

Isomeric SMILES

CC1=CC=C(C=C1)NC(=O)[C@H](CCCCN)NC(=O)CNC2=CC=C(C=C2)C(F)(F)F

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)C(CCCCN)NC(=O)CNC2=CC=C(C=C2)C(F)(F)F

Origin of Product

United States

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